

# N4-Acetylcytidine (ac4C) in Prokaryotic versus Eukaryotic RNA: An In-depth Technical Guide

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## Executive Summary

**N4-acetylcytidine** (ac4C) is a highly conserved post-transcriptional RNA modification found across all domains of life, from prokaryotes to eukaryotes.[1][2][3] Initially identified in transfer RNA (tRNA) and ribosomal RNA (rRNA), recent advancements in high-throughput sequencing have revealed its presence in messenger RNA (mRNA) as well, sparking significant interest in its regulatory roles.[3][4] This technical guide provides a comprehensive overview of ac4C in prokaryotic and eukaryotic RNA, focusing on its biosynthesis, distribution, and functional implications. We delve into the key enzymatic players, present quantitative data on its impact on RNA stability and translation, and provide detailed experimental protocols for its detection and analysis. Furthermore, this guide offers visualizations of the underlying molecular mechanisms and experimental workflows to facilitate a deeper understanding of this critical RNA modification and its potential as a therapeutic target.

## Introduction to N4-Acetylcytidine (ac4C)

**N4-acetylcytidine** is a chemical modification of the cytidine nucleobase where an acetyl group is added to the nitrogen atom at the N4 position.[4] This modification, while structurally subtle, has profound effects on RNA structure and function. In both prokaryotes and eukaryotes, ac4C is primarily known to enhance the stability of RNA molecules and ensure the fidelity and efficiency of protein translation.[3][5][6][7][8] Its discovery dates back to the 1960s in eukaryotic

tRNA, but its broader significance in gene regulation has only recently been appreciated with the advent of advanced analytical techniques.[3]

## The Enzymatic Machinery: Writers of ac4C

The installation of ac4C is catalyzed by a conserved family of enzymes known as N-acetyltransferases. While the core catalytic function is preserved, the specific enzymes and their regulatory mechanisms differ between prokaryotes and eukaryotes.

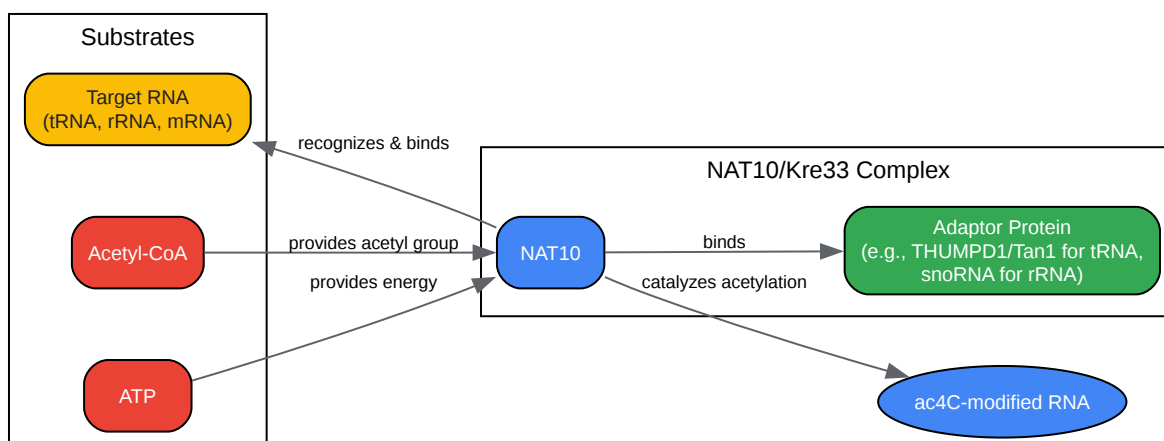
**Eukaryotes:** In eukaryotes, the primary enzyme responsible for ac4C deposition is N-acetyltransferase 10 (NAT10), and its yeast homolog, Kre33.[9][10] NAT10 is a multifaceted protein possessing both an acetyltransferase domain and an RNA helicase domain.[10] Its activity is directed to specific RNA substrates through the interaction with adaptor proteins.[9][11]

- For tRNA acetylation: NAT10/Kre33 partners with THUMP1 (THUMP domain-containing protein 1) in humans or Tan1 in yeast to modify tRNAs, specifically at position C12 in the D-arm of tRNA<sup>Ser</sup> and tRNA<sup>Leu</sup>. [5][9][12][13]
- For rRNA acetylation: The modification of 18S rRNA is guided by small nucleolar RNAs (snoRNAs), such as SNORD13 in humans and snR4/snR45 in yeast, which base-pair with the rRNA and recruit NAT10/Kre33 to specific cytidine residues. [11][14][15]

**Prokaryotes:** In bacteria, the homolog of NAT10 is TmcA, which is responsible for the site-specific acetylation of tRNA<sup>Met</sup> at the wobble position (C34).[14] This modification is crucial for preventing misreading of the genetic code during translation initiation.

## Enzymatic Mechanism of NAT10/Kre33

The catalytic mechanism of NAT10/Kre33 involves the transfer of an acetyl group from acetyl-CoA to the N4 position of cytidine in an ATP-dependent manner. The RNA helicase activity of NAT10 is thought to unwind local RNA structures, making the target cytidine accessible for modification.



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Figure 1: Enzymatic mechanism of NAT10/Kre33-mediated RNA acetylation.

## Distribution and Function of ac4C in Prokaryotic and Eukaryotic RNA

The location of ac4C within an RNA molecule is a key determinant of its functional consequence.

### Prokaryotic RNA

In prokaryotes, ac4C is predominantly found in tRNA.

- tRNA: The most well-characterized example is the acetylation of the wobble cytidine (C34) in the anticodon loop of *E. coli* tRNAMet. This modification is critical for maintaining translational fidelity by preventing the misreading of near-cognate codons.[5]

### Eukaryotic RNA

In eukaryotes, ac4C is present in tRNA, rRNA, and mRNA.

- tRNA: Similar to prokaryotes, ac4C in eukaryotic tRNA contributes to its stability. It is typically found at position C12 in the D-arm of tRNA<sup>Ser</sup> and tRNA<sup>Leu</sup>.[\[5\]](#)[\[9\]](#)[\[12\]](#)
- rRNA: ac4C is found at highly conserved positions within the 18S rRNA of the small ribosomal subunit.[\[9\]](#)[\[10\]](#) These modifications are located in functionally important regions, such as the decoding center, and are believed to contribute to the structural integrity and proper function of the ribosome during protein synthesis.
- mRNA: The discovery of ac4C in eukaryotic mRNA has opened up new avenues of research in post-transcriptional gene regulation. ac4C is enriched in the coding sequence (CDS) and has been shown to:
  - Increase mRNA stability: Acetylation protects mRNA from degradation, thereby extending its half-life.[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[16\]](#)[\[17\]](#)
  - Enhance translation efficiency: By promoting ribosome loading and translocation, ac4C can boost the rate of protein synthesis from a given mRNA transcript.[\[3\]](#)[\[6\]](#)[\[7\]](#)

## Quantitative Impact of ac4C on RNA Metabolism

The functional consequences of ac4C modification can be quantified through various experimental approaches. The following tables summarize key quantitative findings from the literature.

| Organism/System           | RNA Type                              | Effect of ac4C              | Quantitative Measurement                                       | Reference |
|---------------------------|---------------------------------------|-----------------------------|--|-----------|
| Homo sapiens (PC12 cells) | Neurexin 2 mRNA                       | Increased mRNA stability    | Knockdown of NAT10 decreased the half-life of neurexin 2 mRNA. | [16]      |
| Homo sapiens              | Duplex RNA (mimicking 18S rRNA helix) | Increased thermal stability | $\Delta T_m = +1.7\text{ }^{\circ}\text{C}$                    | [18]      |
| Homo sapiens              | tRNA D-arm hairpin                    | Increased thermal stability | $\Delta T_m = +8.2\text{ }^{\circ}\text{C}$                    | [18]      |

Table 1: Quantitative Effects of ac4C on RNA Stability.

| Organism/System            | RNA Type | Effect of ac4C       | Quantitative Measurement  | Reference |
|----------------------------|----------|----------------------|---|-----------|
| Homo sapiens               | mRNA     | Enhanced translation | Transcripts with ac4C have significantly higher translation efficiency. | [19][20]  |
| Plants (Arabidopsis, Rice) | mRNA     | Enhanced translation | ac4C target genes showed significantly higher translation efficiency.   | [19]      |

Table 2: Quantitative Effects of ac4C on Translation Efficiency.

| Organism                  | RNA Type  | ac4C/C Ratio (approximate) | Reference            |
|---------------------------|-----------|----------------------------|----------------------|
| Homo sapiens (HeLa cells) | Total RNA | ~0.02%                     | <a href="#">[1]</a>  |
| Saccharomyces cerevisiae  | Total RNA | ~0.03%                     | <a href="#">[1]</a>  |
| Thermococcus kodakarensis | Total RNA | ~0.25%                     | <a href="#">[1]</a>  |
| Various Plants            | mRNA      | 0.01% - 0.04%              | <a href="#">[21]</a> |

Table 3: Relative Abundance of ac4C in Different Organisms.

## Experimental Protocols for ac4C Analysis

The study of ac4C relies on specialized techniques to detect and quantify this modification. This section provides an overview of the key experimental protocols.

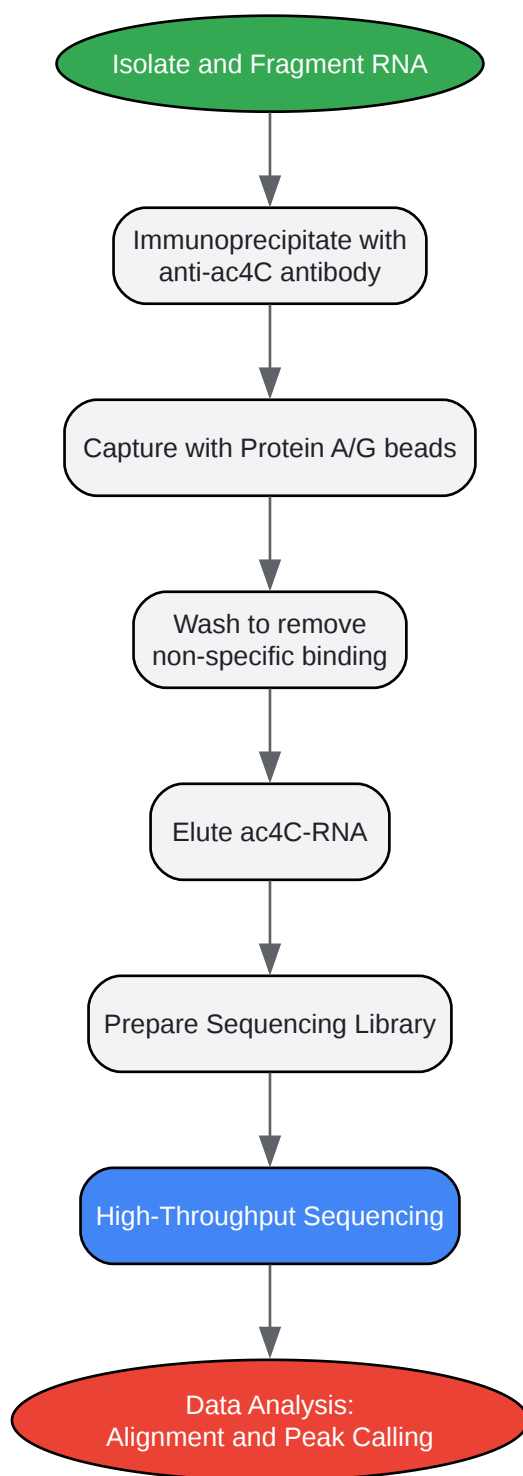
### Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)

acRIP-seq is an antibody-based method used to enrich for ac4C-containing RNA fragments, which are then identified by high-throughput sequencing.

Detailed Methodology:

- **RNA Isolation and Fragmentation:** Total RNA or poly(A)-selected mRNA is isolated from cells or tissues and fragmented into smaller pieces (typically 100-200 nucleotides).
- **Immunoprecipitation:** The fragmented RNA is incubated with an antibody specific to ac4C. Protein A/G magnetic beads are then used to capture the antibody-RNA complexes.
- **Washing and Elution:** The beads are washed to remove non-specifically bound RNA. The enriched ac4C-containing RNA is then eluted from the beads.

- **Library Preparation and Sequencing:** The enriched RNA fragments are used to construct a cDNA library, which is then sequenced using a high-throughput sequencing platform.
- **Data Analysis:** Sequencing reads are aligned to a reference genome or transcriptome. Peak-calling algorithms are used to identify regions of the transcriptome that are enriched for ac4C.



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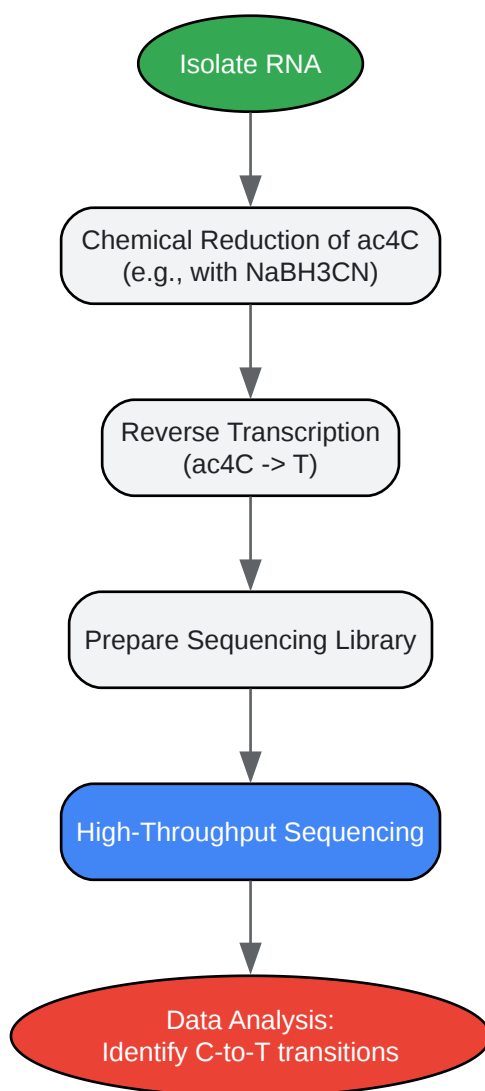
Figure 2: Experimental workflow for acetylated RNA immunoprecipitation sequencing (acRIP-seq).

## N4-acetylcytidine Sequencing (ac4C-seq)

ac4C-seq is a chemical-based method that enables the detection of ac4C at single-nucleotide resolution.

Detailed Methodology:

- **Chemical Treatment:** RNA is treated with sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ), which specifically reduces ac4C to a tetrahydro-**N4-acetylcytidine** derivative. This chemical modification causes a C-to-T transition during reverse transcription.
- **RNA Fragmentation and Library Preparation:** The chemically treated RNA is fragmented, and a sequencing library is prepared.
- **Sequencing and Data Analysis:** The library is sequenced, and the resulting data is analyzed to identify C-to-T transitions that are indicative of ac4C sites. A control sample without the chemical treatment is run in parallel to distinguish true ac4C sites from sequencing errors or single nucleotide polymorphisms.



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Figure 3: Experimental workflow for **N4-acetylcytidine** sequencing (ac4C-seq).

## In Vitro RNA Acetylation Assay

This assay is used to study the activity of ac4C writer enzymes in a controlled environment.

Detailed Methodology:

- Prepare Components: Purify the recombinant acetyltransferase (e.g., NAT10), the target RNA substrate (in vitro transcribed or synthetic), acetyl-CoA, and ATP.

- **Reaction Setup:** Combine the enzyme, RNA, acetyl-CoA, and ATP in a suitable reaction buffer.
- **Incubation:** Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for human NAT10).
- **Analysis:** The extent of acetylation can be determined by various methods, including:
  - **Radiolabeling:** Using radiolabeled acetyl-CoA and measuring the incorporation of radioactivity into the RNA.
  - **Mass Spectrometry:** Analyzing the mass shift of the RNA due to the addition of the acetyl group.
  - **HPLC:** Separating and quantifying the modified nucleosides after enzymatic digestion of the RNA.

## Thermal Denaturation Analysis

This method is used to assess the effect of ac4C on the thermal stability of RNA duplexes.

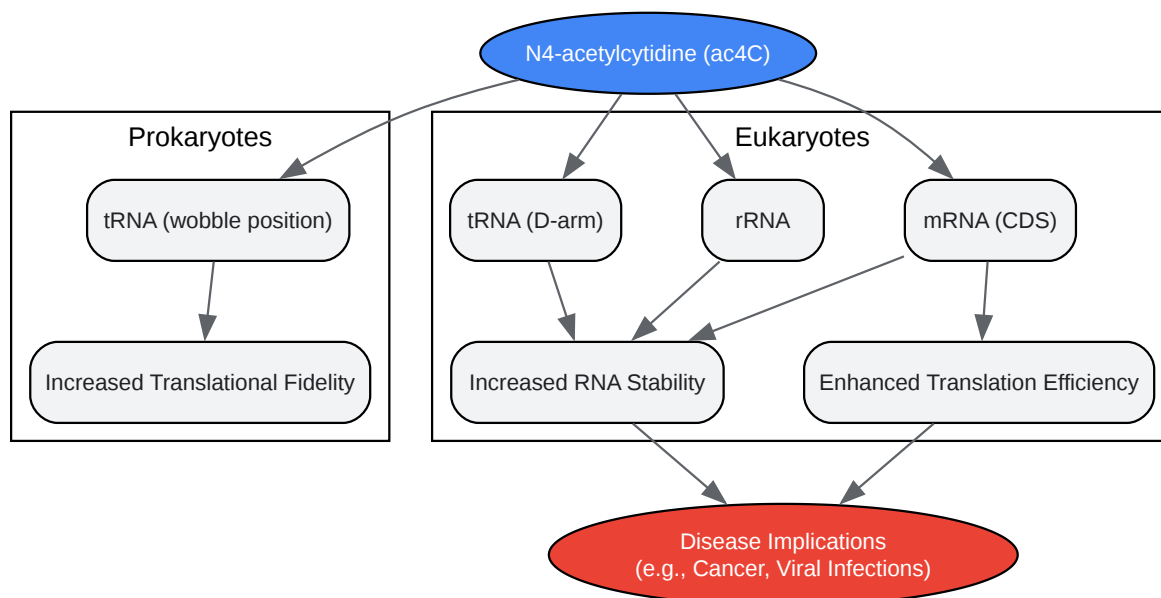
Detailed Methodology:

- **Prepare RNA Oligonucleotides:** Synthesize or purchase RNA oligonucleotides with and without ac4C at a specific position.
- **Annealing:** Anneal the complementary RNA strands to form duplexes.
- **Melting Curve Analysis:** Use a spectrophotometer with a temperature controller to monitor the absorbance of the RNA duplexes at 260 nm as the temperature is gradually increased. The melting temperature ( $T_m$ ), the temperature at which half of the duplexes have denatured, is determined from the resulting melting curve. An increase in  $T_m$  for the ac4C-containing duplex compared to the unmodified duplex indicates increased stability.<sup>[18]</sup>

## Functional Consequences and Therapeutic Implications

The diverse roles of ac4C in RNA metabolism have significant implications for cellular physiology and disease. Dysregulation of ac4C levels, often through the altered expression or activity of NAT10, has been linked to various pathologies, most notably cancer.[4][8][22]

- **Cancer:** Increased levels of NAT10 and ac4C have been observed in several types of cancer, where they can promote tumor growth and proliferation by stabilizing the mRNAs of oncogenes and enhancing their translation.[4][8][22] This has led to the exploration of NAT10 inhibitors as potential anti-cancer therapeutics.
- **Viral Infections:** ac4C has also been implicated in the life cycle of some viruses, where it can modulate the stability and translation of viral RNAs.



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## References

- 1. Dynamic RNA acetylation revealed by quantitative cross-evolutionary mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N4-acetylcytidine (ac4C) promotes mRNA localization to stress granules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role and mechanism of NAT10-mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acetylation of Cytidine in mRNA Promotes Translation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Yeast Kre33 and human NAT10 are conserved 18S rRNA cytosine acetyltransferases that modify tRNAs assisted by the adaptor Tan1/THUMP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances on the Structure and Function of RNA Acetyltransferase Kre33/NAT10 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Transfer RNA acetylation regulates in vivo mammalian stress signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Maturation of small nucleolar RNAs: from production to function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. N4-acetylcytidine modifies primary microRNAs for processing in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
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